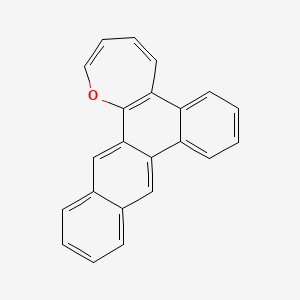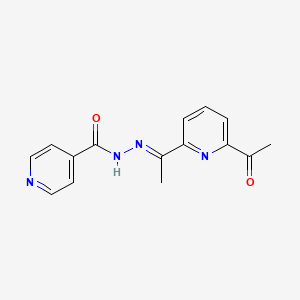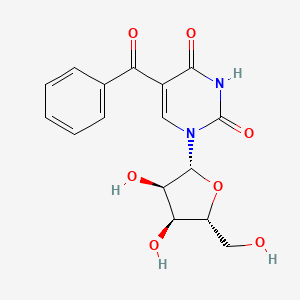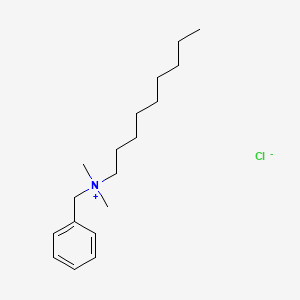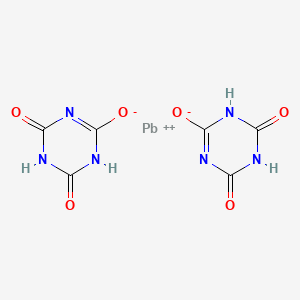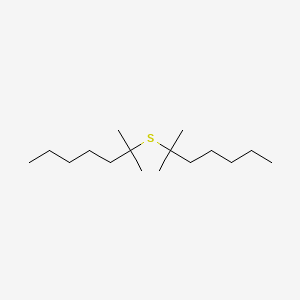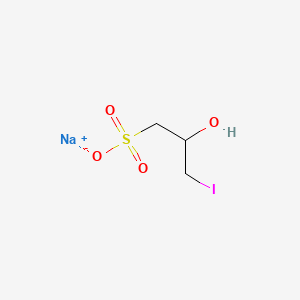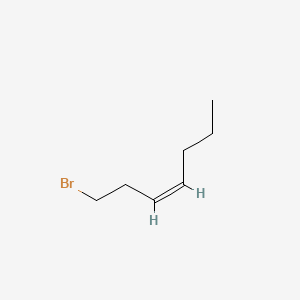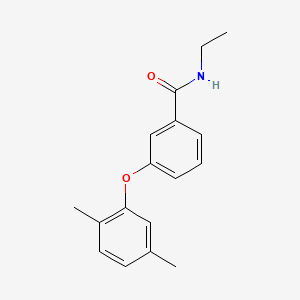
Benzamide, 3-(2,5-dimethylphenoxy)-N-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 3-(2,5-dimethylphenoxy)-N-ethyl- is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure substituted with a 2,5-dimethylphenoxy group and an ethyl group on the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3-(2,5-dimethylphenoxy)-N-ethyl- typically involves the reaction of 3-(2,5-dimethylphenoxy)benzoic acid with ethylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding benzoyl chloride intermediate. This intermediate is then reacted with ethylamine to yield the desired benzamide compound.
Industrial Production Methods
Industrial production of Benzamide, 3-(2,5-dimethylphenoxy)-N-ethyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, 3-(2,5-dimethylphenoxy)-N-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated or aminated benzamides.
Aplicaciones Científicas De Investigación
Benzamide, 3-(2,5-dimethylphenoxy)-N-ethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzamide, 3-(2,5-dimethylphenoxy)-N-ethyl- involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Benzamide, 3-(2,5-dimethylphenoxy)-N-methyl-
- Benzamide, 3-(2,5-dimethylphenoxy)-N-(3-methoxypropyl)-
Uniqueness
Benzamide, 3-(2,5-dimethylphenoxy)-N-ethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
65261-98-5 |
|---|---|
Fórmula molecular |
C17H19NO2 |
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
3-(2,5-dimethylphenoxy)-N-ethylbenzamide |
InChI |
InChI=1S/C17H19NO2/c1-4-18-17(19)14-6-5-7-15(11-14)20-16-10-12(2)8-9-13(16)3/h5-11H,4H2,1-3H3,(H,18,19) |
Clave InChI |
UNPDYXVRNXWRHK-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)C1=CC(=CC=C1)OC2=C(C=CC(=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



